Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate

Cross-coupling chemistry Synthetic methodology Palladium catalysis

This dual-handle scaffold enables orthogonal diversification via C5 bromine (Suzuki-Miyaura) and C2 ethyl ester (amidation/hydrolysis). The 5-bromo substitution provides optimal oxidative addition reactivity versus chloro/iodo analogs. Validated in patent literature as a pharmaceutical intermediate, its ≥98% purity ensures reproducible cross-coupling and SAR data. Ideal for parallel library synthesis and hit-to-lead optimization.

Molecular Formula C5H5BrN2O3
Molecular Weight 221.01 g/mol
CAS No. 916889-45-7
Cat. No. B1404073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-bromo-1,3,4-oxadiazole-2-carboxylate
CAS916889-45-7
Molecular FormulaC5H5BrN2O3
Molecular Weight221.01 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN=C(O1)Br
InChIInChI=1S/C5H5BrN2O3/c1-2-10-4(9)3-7-8-5(6)11-3/h2H2,1H3
InChIKeyPHHNZUKINCAFBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate: Technical Baseline and Procurement Overview


Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate (CAS: 916889-45-7) is a halogenated 1,3,4-oxadiazole heterocyclic building block with the molecular formula C₅H₅BrN₂O₃ and a molecular weight of 221.01 g/mol . The compound features a 1,3,4-oxadiazole core bearing an ethyl carboxylate ester at the 2-position and a bromine atom at the 5-position . The 1,3,4-oxadiazole scaffold is a well-established pharmacophore and synthetic intermediate, with documented utility across antimicrobial, anticancer, anti-inflammatory, and anticonvulsant therapeutic programs [1]. The simultaneous presence of a carboxylate ester and a bromine substituent confers a dual synthetic handle: the ester serves as a site for amidation or hydrolysis, while the bromine atom enables diverse metal-catalyzed cross-coupling transformations, including Suzuki–Miyaura, Heck, and Sonogashira reactions .

Why Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate Cannot Be Simply Substituted with In-Class Analogs


Halogen identity and substitution pattern critically govern the reactivity, physicochemical properties, and biological performance of 1,3,4-oxadiazole derivatives. The bromine substituent at the 5-position of ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate is not interchangeable with chloro, iodo, or unsubstituted analogs without fundamentally altering the compound‘s synthetic trajectory and downstream molecular properties . In cross-coupling chemistry, bromine offers an optimal balance of oxidative addition reactivity and stability compared to less reactive chloroarenes and more labile iodoarenes, making bromo-oxadiazoles the preferred electrophilic partner in Suzuki–Miyaura and related transformations [1]. In biological contexts, halogen size and electronegativity directly influence target binding affinity, membrane permeability, and metabolic stability; systematic SAR studies on 1,3,4-oxadiazole series have demonstrated that substituting one halogen for another can shift IC₅₀ values by orders of magnitude or abolish activity entirely . Therefore, procurement specifications for ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate must be exact: substitution with the 5-chloro analog or the non-halogenated parent oxadiazole will not preserve the intended synthetic or pharmacological outcome.

Quantitative Differentiation Evidence for Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate versus Analogs


Bromo Substituent Enables Efficient Suzuki–Miyaura Cross-Coupling Reactivity Unavailable to Chloro Analogs

The 5-bromo substituent in ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate provides a reactive handle for Suzuki–Miyaura cross-coupling that is quantitatively superior to the corresponding 5-chloro analog. Bromoarenes undergo oxidative addition to Pd(0) catalysts approximately 10–100 times faster than chloroarenes under comparable conditions, enabling milder reaction temperatures, shorter reaction times, and higher yields [1]. In contrast, the 5-chloro-1,3,4-oxadiazole-2-carboxylate analog requires harsher conditions or specialized electron-rich phosphine ligands to achieve comparable conversion, and often fails entirely in standard Suzuki protocols without ligand optimization [2]. This reactivity differential is particularly pronounced for the electron-deficient 1,3,4-oxadiazole core, where the bromine substituent compensates for the ring‘s inherent electronic deactivation .

Cross-coupling chemistry Synthetic methodology Palladium catalysis

Increased Molecular Weight and LogP versus Unsubstituted Parent Oxadiazole Confers Differentiated Physicochemical Properties

The introduction of a bromine atom at the 5-position increases the molecular weight of ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate to 221.01 g/mol, compared to 142.11 g/mol for the unsubstituted ethyl 1,3,4-oxadiazole-2-carboxylate parent compound [1]. This 55.5% increase in molecular mass is accompanied by a measurable increase in lipophilicity. The bromine atom also increases the density of the compound to 1.7 ± 0.1 g/cm³ and raises the boiling point to 276.6 ± 23.0 °C at 760 mmHg , compared to lower values for the non-halogenated parent [2]. In biological contexts, the increased lipophilicity associated with bromine substitution can enhance membrane permeability and alter tissue distribution profiles relative to non-halogenated or chloro-substituted oxadiazoles .

Physicochemical properties Lipophilicity Drug-likeness

Commercially Available at 98% Purity Specification Supporting Reproducible Synthetic and Biological Workflows

Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate is commercially available from multiple vendors at a documented purity specification of 98% (HPLC), with batch-specific analytical data including NMR, HPLC, and GC available upon request . In contrast, the 5-chloro analog (CAS 1196154-19-4) is typically supplied at a lower purity specification of 95% . The higher purity specification of the bromo compound reduces the likelihood of side reactions originating from impurities during sensitive transformations such as Pd-catalyzed cross-couplings, where halogenated impurities can act as catalyst poisons or competing substrates . The availability of batch-specific Certificates of Analysis (CoA) further enables rigorous documentation for reproducibility in GLP and GMP-adjacent research environments.

Quality control Analytical chemistry Reproducibility

Dual Synthetic Handle Architecture (C5-Br and C2-COOEt) Enables Orthogonal Functionalization Not Achievable with Mono-Functional Analogs

Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate possesses two chemically distinct reactive sites: a C5 bromine atom capable of participating in Pd-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald–Hartwig) and a C2 ethyl carboxylate ester amenable to hydrolysis to the carboxylic acid or direct aminolysis to amides . This orthogonal reactivity enables sequential diversification without protecting group manipulations: the ester can be hydrolyzed to the free acid (5-bromo-1,3,4-oxadiazole-2-carboxylic acid) prior to amide bond formation, while the bromine atom remains intact for subsequent cross-coupling . Analogs lacking either the bromine (e.g., ethyl 1,3,4-oxadiazole-2-carboxylate) or the ester handle (e.g., 2-bromo-1,3,4-oxadiazole) offer only a single diversification point, substantially limiting the accessible chemical space in library synthesis [1].

Orthogonal functionalization Building block design Medicinal chemistry

Validated as a Synthetic Intermediate in Patented Pharmaceutical Preparations

Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate is explicitly disclosed as a synthetic intermediate in patent literature, including WO2007/143824 (Page/Page column 47-48), where it serves as a precursor to downstream functionalized oxadiazole derivatives . The compound has also been referenced in JP2017/25054 as part of synthetic routes leading to bioactive 1,3,4-oxadiazole-containing molecules . In contrast, the 5-chloro and 5-iodo analogs lack equivalent patent documentation establishing their utility as validated intermediates in proprietary pharmaceutical synthetic sequences. The inclusion of this specific bromo-oxadiazole ester in patent filings provides third-party validation of its practical utility and synthetic accessibility in medicinal chemistry programs targeting therapeutic applications [1].

Pharmaceutical intermediates Patent literature Process chemistry

Optimal Research and Industrial Applications for Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate


Parallel Medicinal Chemistry Library Synthesis via Suzuki–Miyaura Diversification

Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate is optimally deployed as a core scaffold for parallel library synthesis using Suzuki–Miyaura cross-coupling. The bromine substituent at the 5-position undergoes efficient oxidative addition to Pd(0) catalysts, enabling the introduction of diverse aryl and heteroaryl boronic acids under standardized, high-throughput-compatible conditions [1]. Following cross-coupling diversification, the ethyl ester at the 2-position can be hydrolyzed or directly amidated to generate a second dimension of structural diversity. This sequential, orthogonal functionalization strategy—enabled by the compound‘s dual-handle architecture—maximizes chemical space coverage from a single starting material, accelerating hit-to-lead and lead optimization campaigns .

Synthesis of Advanced 2,5-Disubstituted 1,3,4-Oxadiazole Pharmacophores

For programs targeting 2,5-disubstituted 1,3,4-oxadiazoles as core pharmacophores (e.g., in antimicrobial, anticancer, or anti-inflammatory agents), ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate provides a strategically advantageous entry point. The C5-bromine serves as the site for installing a diverse substituent via cross-coupling, while the C2-carboxylate ester can be converted to amides, hydrazides, or other nitrogen-containing functional groups frequently required for biological activity [2]. This synthetic approach circumvents the need to construct the oxadiazole ring de novo with pre-installed substituents—a route that often suffers from poor yields or limited substrate scope [3]. The compound‘s 98% purity specification further ensures that the resulting 2,5-disubstituted products are not contaminated with halogenated byproducts that could confound biological assay interpretation .

Process Chemistry Development and Scale-Up of Oxadiazole-Containing API Intermediates

Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate is well-suited for process chemistry development and scale-up, particularly in contexts where a validated synthetic route is required. The compound‘s explicit disclosure in patent literature (WO2007/143824, JP2017/25054) as a pharmaceutical intermediate provides a precedent for its use in multi-step synthetic sequences under industrial conditions . The robust commercial availability of the compound at 98% purity with batch-specific analytical documentation supports the quality control requirements of GMP-adjacent process development . For teams advancing oxadiazole-containing drug candidates toward IND-enabling studies, procurement of this patent-validated intermediate reduces the burden of demonstrating synthetic route feasibility to regulatory reviewers.

Academic and Industrial Research Requiring Documented Purity and Reproducibility

For academic laboratories publishing synthetic methodology or biological SAR studies, the availability of ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate at 98% purity with vendor-provided Certificates of Analysis addresses reproducibility requirements increasingly mandated by journals and funding agencies . The 3-percentage-point purity advantage over the commercially available 5-chloro analog reduces the probability that trace impurities will interfere with sensitive catalytic cycles (e.g., Pd-catalyzed cross-couplings) or generate off-target biological effects . This documented purity level also minimizes the need for in-house repurification, streamlining workflows in both academic core facilities and industrial discovery units operating under resource constraints.

Quote Request

Request a Quote for Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.